molecular formula C14H22FN5 B11747431 {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11747431
M. Wt: 279.36 g/mol
InChI Key: GBMHXFVUKIXVCP-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups, making it a unique and potentially versatile molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the two substituted pyrazole rings using a suitable linker, such as a methylene bridge, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl substituents, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole rings or the alkyl substituents, potentially leading to the formation of dihydropyrazoles or reduced alkyl groups.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the desired functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole rings or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. This compound could be explored for similar or novel biological effects.

Medicine

In medicine, the compound could be studied for its potential therapeutic applications. Pyrazole derivatives have been investigated as potential drugs for various conditions, including cancer, cardiovascular diseases, and neurological disorders. This compound’s unique structure may offer new avenues for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-1H-pyrazole
  • 1-(2-methylpropyl)-1H-pyrazole
  • 1-(2-chloroethyl)-1H-pyrazole
  • 1-(2-ethyl)-1H-pyrazole

Uniqueness

What sets {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine apart from similar compounds is the presence of two distinct pyrazole rings with different alkyl substitutions. This dual substitution pattern provides unique chemical and biological properties, making it a versatile and valuable compound for various applications.

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

1-[1-(2-fluoroethyl)pyrazol-4-yl]-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C14H22FN5/c1-12(2)9-20-11-14(8-18-20)6-16-5-13-7-17-19(10-13)4-3-15/h7-8,10-12,16H,3-6,9H2,1-2H3

InChI Key

GBMHXFVUKIXVCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CN(N=C2)CCF

Origin of Product

United States

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